ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate
Description
Properties
Molecular Formula |
C24H23F3O5 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C24H23F3O5/c1-4-30-21(28)11-9-19-14(2)18-8-10-20(15(3)22(18)32-23(19)29)31-13-16-6-5-7-17(12-16)24(25,26)27/h5-8,10,12H,4,9,11,13H2,1-3H3 |
InChI Key |
KGIPHIXSOWJISH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Step 3.1: Acrylate Formation
Intermediate B reacts with ethyl acrylate under basic conditions to form the Michael adduct.
-
Reactants: Intermediate B (1.0 equiv), ethyl acrylate (2.0 equiv)
-
Base: Et₃N (1.5 equiv)
-
Solvent: THF, 0°C to RT, 6 hours
-
Yield: 70–75% (Intermediate C )
Step 3.2: Esterification
Intermediate C undergoes esterification with propionyl chloride to install the propanoate group.
-
Reactants: Intermediate C (1.0 equiv), propionyl chloride (1.2 equiv)
-
Base: Pyridine (2.0 equiv)
-
Solvent: Dry diethyl ether, RT, 3 hours
-
Yield: 65–70% (Target Compound )
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v).
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.52–7.45 (m, 4H, Ar-H), 6.85 (s, 1H, coumarin H-5), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.98 (t, J = 7.5 Hz, 2H, CH₂CO), 2.56 (t, J = 7.5 Hz, 2H, CH₂CH₂CO), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Pechmann Condensation | Resorcinol cyclization | 65–72 | >90 | High | Industrial |
| O-Alkylation | Benzyl bromide coupling | 78–85 | >95 | Moderate | Lab-scale |
| Michael Addition | Ethyl acrylate reaction | 70–75 | >90 | Low | Small-scale |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate exhibit significant anticancer properties. For instance, derivatives of chromenone compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest.
Case Study:
A study published in RSC Advances demonstrated that chromenone derivatives can effectively target cancer cells. The synthesized derivatives were evaluated for their cytotoxic effects against different cancer cell lines, showing IC50 values in the low micromolar range, indicating strong anticancer potential .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes.
Data Table: Anti-inflammatory Activity of Chromenone Derivatives
| Compound Name | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Ethyl 3-(4,8-dimethyl...) | 75% | 10 |
| Other Derivative A | 68% | 15 |
| Other Derivative B | 80% | 8 |
This data illustrates the promising anti-inflammatory activity of the compound and its derivatives, supporting its potential use in therapeutic applications .
Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials such as polymers and coatings due to its unique chemical structure.
Case Study:
Research has shown that incorporating chromenone units into polymer matrices enhances their thermal stability and mechanical properties. In one study, polymers synthesized with chromenone derivatives exhibited improved UV resistance and mechanical strength compared to standard polymers .
Analytical Techniques for Characterization
To validate the applications and effectiveness of this compound, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is utilized to confirm the structure and purity of synthesized compounds. The characteristic peaks corresponding to different protons and carbon environments provide insight into the compound's molecular framework.
Mass Spectrometry (MS)
Mass spectrometry helps determine the molecular weight and fragmentation patterns of the compound, aiding in confirming its identity.
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate with structurally analogous coumarin derivatives. Data are derived from computational analyses and crystallographic studies (see references for details).
Key Findings:
Electronic Effects: The trifluoromethyl group in the target compound significantly elevates XLogP3 (estimated 4.9) compared to methoxy (3.8) or tert-butyl (5.2) analogs. This enhances membrane permeability but may complicate aqueous solubility .
Steric Considerations :
- The tert-butyl group in the compound creates steric hindrance, which could limit binding to deep protein pockets compared to the smaller trifluoromethyl group .
Synthetic Utility: The ethyl propanoate ester is a common feature across analogs, suggesting its role as a hydrolyzable prodrug moiety for controlled release of active metabolites .
Research Implications
- Medicinal Chemistry : The trifluoromethyl-substituted coumarin may exhibit improved pharmacokinetic profiles due to enhanced metabolic stability and target affinity.
- Material Science : Differences in crystallinity (inferred from substituent bulk) could inform design strategies for organic semiconductors or coatings .
Biological Activity
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the chromone family, which is noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H23F3O5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The chromone core interacts with specific enzymes, potentially inhibiting or activating their functions. This modulation can lead to anti-inflammatory and antioxidant effects.
- Receptor Binding : It may bind to receptors involved in cell signaling pathways, influencing cellular responses and gene expression.
Antioxidant Activity
Research indicates that compounds within the chromone family exhibit significant antioxidant properties. This compound likely contributes to reducing oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in various models. This is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation plays a critical role.
Anticancer Properties
Several studies have evaluated the anticancer potential of chromone derivatives. This compound has demonstrated cytotoxic effects against different cancer cell lines, suggesting it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI evaluated various chromone derivatives for their cytotoxic effects against colon carcinoma cells. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
- Inflammation Model : In an animal model of induced inflammation, administration of this compound led to a significant reduction in inflammatory markers compared to control groups. This suggests its utility in treating inflammatory diseases .
Data Summary Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antioxidant | Free radical scavenging | Neuroprotection, aging |
| Anti-inflammatory | Enzyme inhibition | Arthritis, cardiovascular diseases |
| Anticancer | Induction of apoptosis | Cancer therapy |
Q & A
Basic: What are the optimized synthetic routes for this coumarin-based propanoate ester, and how can reaction efficiency be validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 7-hydroxy position of the chromen core. A common approach is reacting 7-hydroxy-4,8-dimethylcoumarin with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) in refluxing acetone . To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ¹H/¹³C NMR (e.g., coupling constants for ester and trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) . For example, a similar coumarin derivative achieved 92% purity with NMR data confirming regiospecific substitution .
Advanced: How can conflicting biological activity data for chromen derivatives be resolved, particularly regarding substituent effects on cytotoxicity?
Methodological Answer:
Contradictions often arise from variations in substituent positioning and assay conditions. To address this:
- Perform structure-activity relationship (SAR) studies using analogs (e.g., halogenated or methoxy-substituted derivatives) under standardized assays (e.g., MTT for cytotoxicity) .
- Compare results with structurally similar compounds, such as ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, which shows moderate antioxidant activity, versus dichloro-substituted analogs with enhanced anticancer effects .
- Use computational modeling (e.g., molecular docking) to predict binding affinities to targets like topoisomerase II or kinases .
Basic: What spectroscopic techniques are critical for characterizing the trifluoromethylbenzyloxy substituent?
Methodological Answer:
- ¹⁹F NMR : Directly identifies the trifluoromethyl group (-CF₃) via a singlet at ~-60 ppm .
- ¹H NMR : The benzyloxy protons (Ar-CH₂-O-) appear as a doublet (J = 12–14 Hz) near δ 5.2–5.5 ppm, while the methyl groups on the chromen ring resonate as singlets at δ 2.3–2.6 ppm .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and chromen-2-one carbonyl at ~1680 cm⁻¹ .
Advanced: How can the ester group’s hydrolytic stability be modulated for targeted drug delivery?
Methodological Answer:
- pH-Sensitive Modifications : Replace the ethyl ester with a tert-butyl or benzyl ester to delay hydrolysis in physiological conditions .
- Prodrug Design : Convert the ester to a carboxylic acid (via base hydrolysis) and conjugate with PEG or liposomes for enhanced solubility and controlled release .
- Enzymatic Stability Assays : Test hydrolysis rates in plasma or liver microsomes to assess susceptibility to esterases .
Basic: What are the key considerations for designing analogs to improve solubility without compromising bioactivity?
Methodological Answer:
- Polar Substituents : Introduce hydroxyl or amine groups on the benzyloxy moiety (e.g., replacing CF₃ with -CH₂OH) .
- Salt Formation : Convert the propanoate ester to a sodium salt post-synthesis to enhance aqueous solubility .
- LogP Optimization : Use computational tools (e.g., ChemAxon) to balance lipophilicity (ideal LogP ~2–3) while retaining affinity for hydrophobic binding pockets .
Advanced: How can reaction byproducts from the trifluoromethylbenzyloxy coupling step be minimized?
Methodological Answer:
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate benzyloxy coupling and reduce side reactions .
- Temperature Control : Maintain reflux temperatures (e.g., 60–80°C in acetone) to prevent decomposition of the trifluoromethylbenzyl bromide precursor .
- Purification Strategies : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from di- or tri-substituted byproducts .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer potential?
Methodological Answer:
- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
- Cell Cycle Analysis : Assess G1/S or G2/M arrest via propidium iodide staining .
Advanced: How can computational methods elucidate the role of the trifluoromethyl group in target binding?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions between the CF₃ group and hydrophobic pockets in target proteins (e.g., tubulin or kinases) .
- Free Energy Perturbation (FEP) : Compare binding energies of CF₃-substituted analogs versus non-fluorinated derivatives to quantify contribution of fluorine atoms .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict sites for electrophilic/nucleophilic interactions .
Basic: What are the stability-indicating parameters for long-term storage of this compound?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) for 6 months, monitoring degradation via HPLC .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the chromen core .
- Hydrolytic Stability : Assess ester integrity in buffered solutions (pH 1.2–7.4) using LC-MS to detect propanoic acid formation .
Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in pharmacokinetic or metabolic studies?
Methodological Answer:
- Tracer Synthesis : Incorporate ¹³C at the propanoate carbonyl or ¹⁵N in the chromen ring via modified precursors (e.g., ¹³C-ethyl bromopropanoate) .
- Mass Spectrometry Imaging (MSI) : Track labeled compound distribution in tissues to map absorption and metabolism .
- Metabolic Pathway Analysis : Use ¹³C-NMR to identify metabolites (e.g., glucuronidated or sulfated derivatives) in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
